2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole
Description
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-16-6-4-3-5-15(16)21-18(22)23-9-7-13(8-10-23)25-17-19-11-14(24-2)12-20-17/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWMWNITADIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCC(CC3)OC4=NC=C(C=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Pyrimidine Moiety: The pyrimidine group is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Applications
Pharmaceutical Development
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The benzodiazole moiety is known for its anticancer properties, which could be explored through this compound's derivatives.
- Antimicrobial Properties : The presence of the pyrimidine ring suggests potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Neuropharmacological Effects
Research indicates that compounds incorporating piperidine and benzodiazole structures may exhibit neuroprotective effects. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Research Applications
Enzyme Interaction Studies
The compound can serve as a tool to investigate enzyme interactions within biological pathways. Specifically, its ability to modulate enzyme activity may provide insights into metabolic processes or signal transduction mechanisms.
Biological Pathway Analysis
By utilizing this compound in biochemical assays, researchers can elucidate the roles of specific pathways in disease states, potentially leading to novel therapeutic strategies.
Anticancer Activity
A study conducted on similar benzodiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that the compound could be a lead candidate for further development in oncology.
Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry indicated that pyrimidine derivatives exhibit strong antibacterial activity against Gram-positive bacteria. This finding supports the hypothesis that 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole may similarly possess antimicrobial properties.
Comparative Analysis of Related Compounds
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Benzodiazole Derivatives | Heterocyclic structure; nitrogen-rich | Anticancer; anxiolytic |
| Piperidine Compounds | Flexible ring structure; diverse reactivity | Analgesic; antidepressant |
| Pyrimidine Derivatives | Contains nitrogen; often bioactive | Antimicrobial; antiviral |
This table highlights how structural features contribute to the biological activities of related compounds, emphasizing the potential for novel therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole include other benzodiazole derivatives and compounds with similar structural features, such as:
- 2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine
- 6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile
These compounds
Biological Activity
The compound 2-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a benzodiazole core integrated with a piperidine and a pyrimidine moiety. The presence of a methoxy group on the pyrimidine ring enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.41 g/mol |
| CAS Number | Not Available |
While the exact mechanism of action for this compound remains largely unexplored, similar compounds have demonstrated various biological interactions. The benzodiazole structure is known for its ability to interact with GABA receptors , which are crucial in neurological functions, suggesting potential neuropharmacological applications.
Biological Activity
Preliminary studies indicate that compounds with structural similarities to this compound exhibit activities such as:
- Anticancer Properties : Compounds in the same class have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.
- Neuroprotective Effects : Similar piperidine derivatives have been linked to neuroprotection, potentially making this compound a candidate for treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Activity : A study on pyrimidine derivatives indicated significant inhibition of cancer cell proliferation in vitro, particularly in BRCA-deficient models. The IC50 values for related compounds ranged from 10 nM to 100 nM, showcasing their potency against tumor cells .
- Neuropharmacological Effects : Research has demonstrated that benzodiazole derivatives can enhance GABAergic transmission, providing a basis for their use in treating anxiety and other neurological disorders .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Preliminary data suggest potential binding to various receptors:
| Receptor Type | Interaction Evidence |
|---|---|
| GABA Receptors | Modulation of activity observed in analogs |
| Cyclin-dependent Kinases | Inhibition noted in related studies |
Pharmacokinetics
Pharmacokinetic studies are essential for evaluating absorption, distribution, metabolism, and excretion (ADME) profiles. While specific data for this compound is limited, similar compounds have shown favorable pharmacokinetic properties, including:
- Good Oral Bioavailability
- Metabolic Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
